N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of compounds with similar structures has been reported. For instance, the synthesis of 2-[1-(3,5-dimethyl)pyrazolyl]-2-hydroxyimino-N’-[1-(2-pyridyl)ethylidene]acetohydrazide involves the condensation between 2-[1-(3,5-dimethyl)pyrazolyl]-2-hydroxyiminoacetohydrazide and 2-acetylpyridine .Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have diverse pharmacological effects , suggesting they may interact with multiple targets.
Mode of Action
Pyrazole derivatives are known for their diverse pharmacological effects , which suggests that they may interact with their targets in various ways, leading to different biological responses.
Biochemical Pathways
Given the diverse pharmacological effects of pyrazole derivatives , it can be inferred that multiple biochemical pathways might be influenced.
Pharmacokinetics
It has a molecular weight of 173.21 and a predicted density of 1.11±0.1 g/cm3 . The compound has a melting point of 245 °C (decomp) and a boiling point of 122 °C (Press: 3 Torr) . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the diverse pharmacological effects of pyrazole derivatives , it can be inferred that the compound might have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-11-4-6-14(7-5-11)20(18,19)15-8-9-17-13(3)10-12(2)16-17/h4-7,10,15H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLWKHBFIWNJRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322414 |
Source
|
Record name | N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678805 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide | |
CAS RN |
890598-24-0 |
Source
|
Record name | N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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